

An In-depth Technical Guide to the Structural Analogs and Derivatives of Ciramadol

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Compound of Interest

Compound Name: Ciramadol

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Abstract

Ciramadol, a centrally acting analgesic, possesses a unique pharmacological profile as a mixed agonist-antagonist at the μ -opioid receptor.[1][2] This characteristic imparts a ceiling effect on respiratory depression, suggesting a potentially safer therapeutic window compared to full opioid agonists.[2] Structurally related to tramadol and tapentadol, **Ciramadol**'s chemical scaffold presents multiple opportunities for analog development to modulate its analgesic efficacy, side-effect profile, and receptor activity. This technical guide provides a comprehensive overview of the core structure of **Ciramadol**, explores potential structural modifications based on established structure-activity relationships (SAR) of related phenolic opioids, details key experimental protocols for pharmacological evaluation, and presents relevant data in a structured format for comparative analysis.

Core Structure and Physicochemical Properties of Ciramadol

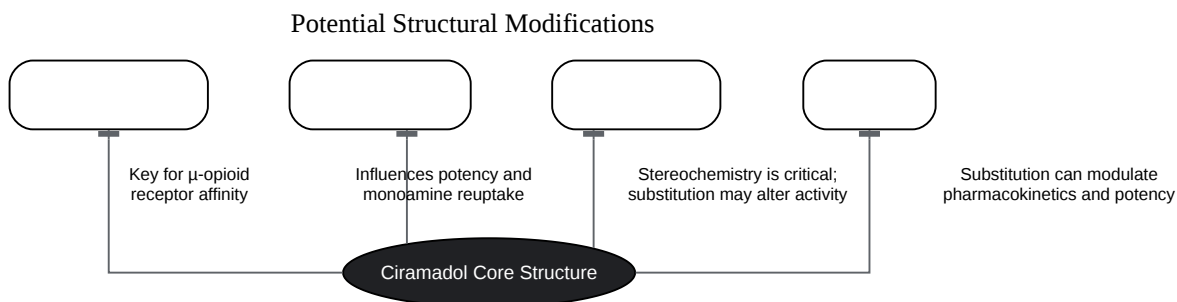
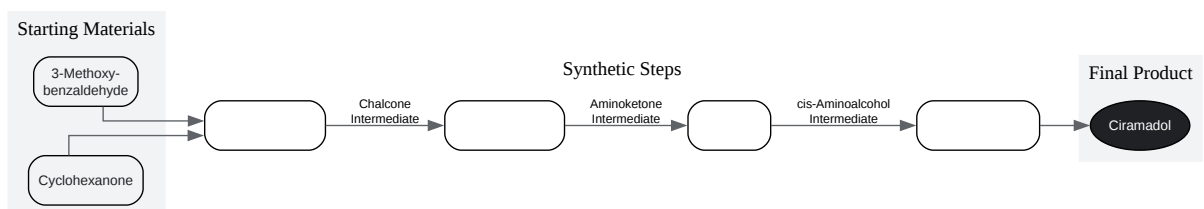
Ciramadol, with the chemical name (-)-cis-2-(α -dimethylamino-m-hydroxybenzyl)cyclohexanol, is a benzylamine derivative with three chiral centers.[2] The specific stereochemistry is crucial for its pharmacological activity.

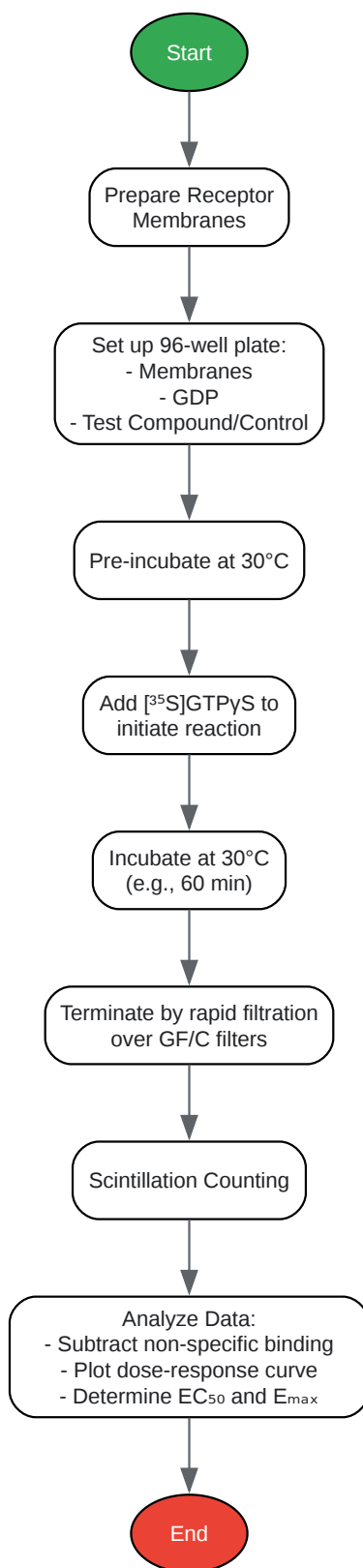
Table 1: Physicochemical Properties of **Ciramadol**

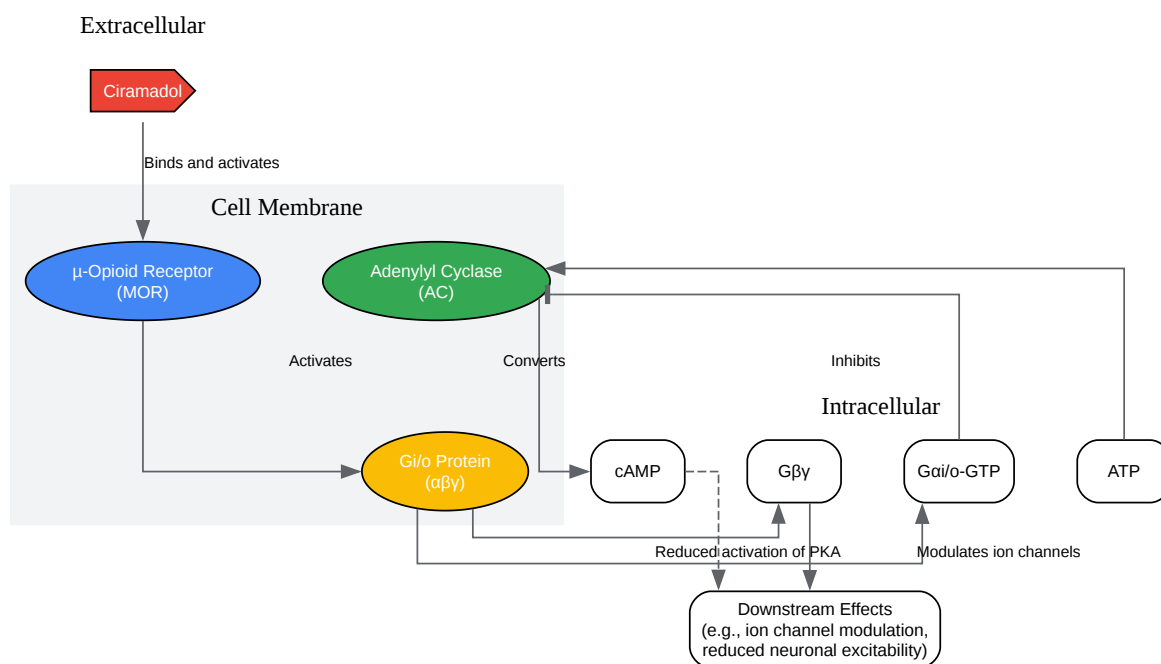
Property	Value	Reference
IUPAC Name	3-[(R)-Dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]]methyl]phenol	[2]
CAS Number	63269-31-8	[2]
Molecular Formula	C ₁₅ H ₂₃ NO ₂	[2]
Molar Mass	249.35 g/mol	[2]

Synthesis of the Ciramadol Scaffold

The synthesis of **Ciramadol** typically involves a multi-step process, a general representation of which is provided below.







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References

- 1. benchchem.com [benchchem.com]
- 2. Ciramadol - Wikipedia [en.wikipedia.org]

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